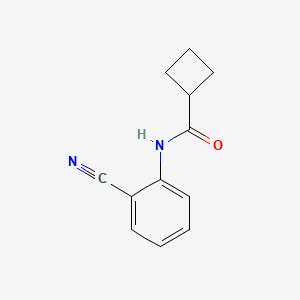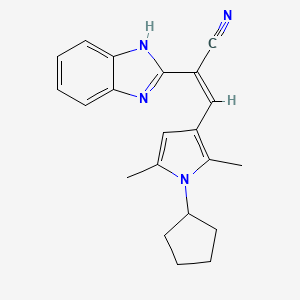
N-(2-cyanophenyl)cyclobutanecarboxamide
Vue d'ensemble
Description
N-(2-cyanophenyl)cyclobutanecarboxamide, also known as CX-4945, is a small molecule inhibitor that has been shown to have potential therapeutic applications in cancer treatment. This compound targets the protein kinase CK2, which is involved in various cellular processes, including cell growth, proliferation, and survival.
Mécanisme D'action
N-(2-cyanophenyl)cyclobutanecarboxamide targets the protein kinase CK2, which is overexpressed in many types of cancer. CK2 is involved in various cellular processes, including cell growth, proliferation, and survival. By inhibiting CK2, N-(2-cyanophenyl)cyclobutanecarboxamide disrupts these processes and induces cell death in cancer cells.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)cyclobutanecarboxamide has been shown to have both biochemical and physiological effects. Biochemically, N-(2-cyanophenyl)cyclobutanecarboxamide inhibits the activity of CK2, leading to the disruption of various cellular processes. Physiologically, N-(2-cyanophenyl)cyclobutanecarboxamide induces cell death in cancer cells, leading to the inhibition of tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-cyanophenyl)cyclobutanecarboxamide in lab experiments is its specificity for CK2, which allows for targeted inhibition of this protein kinase. However, one limitation is that N-(2-cyanophenyl)cyclobutanecarboxamide may have off-target effects, which could lead to unintended consequences.
Orientations Futures
There are several future directions for research on N-(2-cyanophenyl)cyclobutanecarboxamide. One area of focus could be the development of more potent and selective CK2 inhibitors. Another area of research could be the identification of biomarkers that could predict the response to N-(2-cyanophenyl)cyclobutanecarboxamide treatment in cancer patients. Additionally, N-(2-cyanophenyl)cyclobutanecarboxamide could be studied for its potential use in combination with other targeted therapies to enhance their efficacy.
Méthodes De Synthèse
The synthesis of N-(2-cyanophenyl)cyclobutanecarboxamide involves the reaction of 2-cyanophenylacetic acid with cyclobutanecarbonyl chloride in the presence of a base, followed by purification through column chromatography. This method yields N-(2-cyanophenyl)cyclobutanecarboxamide with a purity of over 95%.
Applications De Recherche Scientifique
N-(2-cyanophenyl)cyclobutanecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and survival of cancer cells in various types of cancer, including breast, prostate, and pancreatic cancer. N-(2-cyanophenyl)cyclobutanecarboxamide has also been studied for its potential use in combination with other chemotherapeutic agents to enhance their efficacy.
Propriétés
IUPAC Name |
N-(2-cyanophenyl)cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-8-10-4-1-2-7-11(10)14-12(15)9-5-3-6-9/h1-2,4,7,9H,3,5-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFDCNZJGCFQAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401281215 | |
| Record name | N-(2-Cyanophenyl)cyclobutanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401281215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886625-08-7 | |
| Record name | N-(2-Cyanophenyl)cyclobutanecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886625-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Cyanophenyl)cyclobutanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401281215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B5395648.png)
![N-(3,5-dimethoxyphenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide](/img/structure/B5395650.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B5395651.png)

![N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxamide](/img/structure/B5395657.png)
![3-{2-oxo-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]ethyl}phenol](/img/structure/B5395662.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(3-fluoro-2-methylphenyl)urea](/img/structure/B5395687.png)
![(3R)-1-{7-[(5-fluoropyridin-3-yl)carbonyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl}pyrrolidin-3-ol](/img/structure/B5395696.png)
![(4R)-4-hydroxy-N-({2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-prolinamide](/img/structure/B5395698.png)
![3-[2-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5395699.png)
![N-(2-ethylphenyl)-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B5395711.png)
![1-[(1-{[6-(4-methoxyphenyl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5395716.png)